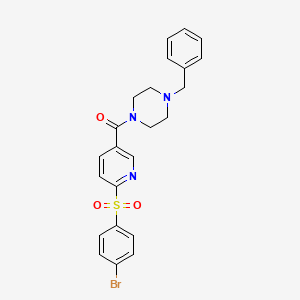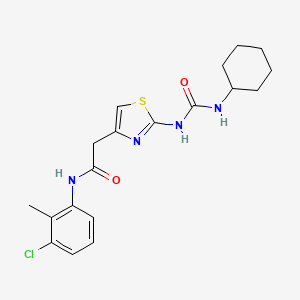
(4-Benzylpiperazin-1-yl)(6-((4-bromophenyl)sulfonyl)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a synthetic molecule with a unique chemical structure . It is a derivative of piperazine and is used in a variety of scientific research applications . This compound has been studied extensively in recent years due to its potential therapeutic applications .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. In a study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular formula of this compound is C23H22BrN3O3S. The molecular weight is 500.41. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The binding energies obtained in Argus Lab are −10.6447, −10.5517 kJ/mol and the chemscore values are 4.63, 0.16 to the compounds 2, 3 with the protein (PDB ID 3QLS) .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
(4-Benzylpiperazin-1-yl)(6-((4-bromophenyl)sulfonyl)pyridin-3-yl)methanone: has been synthesized and evaluated for its antimicrobial properties. In vitro studies demonstrated significant antibacterial and antifungal activity against various organisms, including Candida albicans, Fusarium oxysporum, Drechslera halodes, and Colletotrichum falcatum . This suggests its potential as an antimicrobial agent.
Molecular Docking Studies
Molecular docking is a powerful tool used to predict the binding orientations of small molecules to protein targets. Researchers have employed docking studies with the crystal structure of oxidoreductase proteins (1XDQ and 3QLS) to investigate the interaction of this compound. The estimated docking scores correlated well with experimental inhibitory potency, providing insights into its mechanism of action .
Anti-Tubercular Activity
While not directly studied for anti-tubercular effects, related derivatives with similar structural motifs have been explored. Designing substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides led to compounds evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Further investigations could explore this compound’s potential in tuberculosis treatment.
Anxiolytic Properties
Another intriguing aspect is its potential as an anxiolytic agent. The compound (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone exhibited good log P and pA2 values. Anxiolytic screening in lipopolysaccharide-induced anxiety models could shed light on its effectiveness .
Coumarin Derivatives
Coumarins and their derivatives have been extensively studied for various therapeutic applications. While this compound doesn’t fall directly into the coumarin class, its structural resemblance suggests potential in areas such as anticancer, anti-HIV, anticoagulant, antimicrobial, and antioxidant activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-[6-(4-bromophenyl)sulfonylpyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3S/c24-20-7-9-21(10-8-20)31(29,30)22-11-6-19(16-25-22)23(28)27-14-12-26(13-15-27)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCQLJQZHFILOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)(6-((4-bromophenyl)sulfonyl)pyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2732410.png)
![5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2732412.png)

![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/no-structure.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2,2-diphenylacetamide](/img/structure/B2732419.png)
![2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2732420.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2732421.png)
![N-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-chloroacetamide](/img/structure/B2732424.png)

![Ethyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2732426.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2732429.png)
